2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol is a synthetic organic compound belonging to the class of pyrimidine derivatives. [] This class of compounds is known for its diverse biological activities and is widely explored in medicinal chemistry. [] In scientific research, 2-(2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol is primarily studied as a potential therapeutic agent for tauopathies, a group of neurodegenerative diseases characterized by the abnormal aggregation of tau protein in the brain. []
The synthesis of 2-(2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol has been achieved through a multi-step process. [] The synthesis starts with commercially available starting materials and utilizes various chemical transformations, including nucleophilic substitution, Suzuki coupling, and reduction reactions. [] Specific details about the reaction conditions, reagents, and yields are not provided in the available literature.
The molecular structure of 2-(2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol features a pyrimidine core substituted with an amino group at the 2-position, a 3-methoxyphenoxy group at the 5-position, and a 5-((4-fluorobenzyl)oxy)phenol group at the 4-position. [] The spatial arrangement of these substituents, determined by various spectroscopic techniques, likely contributes to its biological activity.
The mechanism of action of 2-(2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol is based on its dual inhibition of death-associated protein kinase 1 (DAPK1) and colony stimulating factor 1 receptor (CSF1R). [] DAPK1 is a serine/threonine kinase involved in neuronal cell death, and its inhibition is thought to be neuroprotective. [] CSF1R is a receptor tyrosine kinase that plays a role in microglial activation, which is implicated in tau pathology. [] By inhibiting both DAPK1 and CSF1R, 2-(2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol is proposed to exert a therapeutic effect in tauopathies. []
The primary scientific application of 2-(2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol lies in the research and development of potential therapeutics for tauopathies, such as Alzheimer's disease. [] Its dual inhibition of DAPK1 and CSF1R offers a novel approach to address the complex pathogenesis of these neurodegenerative diseases. [] Preclinical studies have shown promising results, suggesting its potential to reduce tau pathology and improve cognitive function. []
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1